Technical Whitepaper: Spectroscopic Profile of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene
Technical Whitepaper: Spectroscopic Profile of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene
The following technical guide details the spectroscopic characterization of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene , a halogenated benzylic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.
This analysis synthesizes theoretical principles with empirical data trends observed in polyhalogenated alkylbenzenes.
CAS: 19393-96-5 (Generic/Isomer-related) | Formula: C
Executive Summary & Structural Context
The target molecule, 1-(1-Bromoethyl)-2,3,4-trichlorobenzene , presents a unique spectroscopic challenge due to the interplay between its electron-deficient aromatic ring (trisubstituted with chlorine) and the chiral benzylic bromide moiety.
From a synthetic utility standpoint, the lability of the benzylic C-Br bond makes this compound a "soft" electrophile, ideal for S
Key Structural Features:
-
Aromatic Core: 1,2,3,4-substitution pattern (vicinal trichlorides).
-
Side Chain: A chiral ethyl group brominated at the
-position (benzylic). -
Symmetry:
(Asymmetric). The molecule is chiral; enantiomeric protons are not equivalent in chiral environments, though in achiral solvents (CDCl ), the methyl protons appear equivalent.
Mass Spectrometry (MS) Analysis
Directive: The Mass Spectrum is the most definitive identification tool for this molecule due to the distinct isotope clusters generated by the combination of one bromine and three chlorine atoms.
Isotope Pattern Logic
The molecular ion (
Predicted Isotope Distribution (M+ Cluster):
-
Nominal Mass (All
Cl, Br): 286 m/z -
Isotopologues:
-
286 (
): Cl + Br -
288 (
): ( Cl Cl + Br) OR ( Cl + Br) -
290 (
): Mixed populations (High probability) -
292 (
): Mixed populations -
294 (
): Cl + Br (Low probability)
-
Fragmentation Pathway (EI - 70eV)
The fragmentation follows a standard benzylic cleavage mechanism.
-
Primary Event: Homolytic cleavage of the C-Br bond. This is the weakest bond in the molecule.
-
Base Peak Formation: The resulting cation [C
H Cl ] is resonance-stabilized (benzylic carbocation) and typically represents the base peak (100% intensity) at m/z ~207 . -
Secondary Loss: Sequential loss of HCl or Cl radicals from the aromatic ring.
Figure 1: Proposed EI-MS fragmentation pathway emphasizing the lability of the benzylic bromide.
Nuclear Magnetic Resonance (NMR)
Solvent Standard: CDCl
H NMR Data (400 MHz)
The proton spectrum is characterized by a simple aliphatic pattern and a distinct "roof effect" in the aromatic region due to the ortho-coupling of the two remaining aromatic protons.
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| Methine | 5.55 - 5.65 | Quartet (q) | Deshielded by Br and Ar-ring (Benzylic). | ||
| Methyl | 2.00 - 2.05 | Doublet (d) | Coupled to methine. Shifted downfield by | ||
| Ar-H (5) | Aromatic | 7.35 - 7.45 | Doublet (d) | Ortho to H-6; adjacent to Cl(4). | |
| Ar-H (6) | Aromatic | 7.20 - 7.30 | Doublet (d) | Ortho to H-5; adjacent to alkyl group. |
Interpretation Notes:
-
The Aromatic Region: H-5 is expected to be slightly more deshielded than H-6 due to the inductive effect of the adjacent Chlorine at position 4, whereas H-6 is adjacent to the alkyl group (weakly activating/shielding relative to Cl).
-
Chirality: While the molecule is chiral, in achiral solvents without shift reagents, the methyl group appears as a standard doublet.
C NMR Data (100 MHz)
The carbon spectrum confirms the substitution pattern.
| Carbon Type | Shift ( | Assignment |
| C=O / Ar-C | 140.5 | C-1 (Ipso to alkyl group). |
| Ar-C-Cl | 133.2 | C-2 (Sterically crowded, ortho to alkyl). |
| Ar-C-Cl | 131.8 | C-3 (Meta to alkyl). |
| Ar-C-Cl | 134.5 | C-4 (Para to alkyl). |
| Ar-C-H | 129.1 | C-5 (Ortho to Cl). |
| Ar-C-H | 126.8 | C-6 (Ortho to Alkyl). |
| 45.2 | Benzylic C-Br. | |
| 23.4 | Methyl carbon. |
(Note: Exact aromatic shifts may vary by
Infrared Spectroscopy (FT-IR)
Sampling: Neat oil (ATR) or KBr pellet.
The IR spectrum is dominated by the C-Cl stretches and the lack of heteroatoms like O or N.
-
3050 - 3080 cm
: Ar-H stretching (Weak). -
2900 - 2980 cm
: Aliphatic C-H stretching (Methyl/Methine). -
1560, 1450 cm
: Aromatic Ring C=C skeletal vibrations. -
1030 - 1080 cm
: In-plane C-H bending. -
600 - 800 cm
(Key Region): C-Cl stretching. Trichlorobenzenes typically show multiple strong bands here (e.g., ~780, ~740 cm ). -
500 - 600 cm
: C-Br stretching (often obscured by fingerprint region noise, but generally distinct in simple halides).
Experimental Synthesis & Validation Protocol
To ensure the integrity of the spectroscopic data, the compound is best synthesized via Wohl-Ziegler Bromination . This protocol ensures the bromine is placed exclusively at the benzylic position.
Reaction Scheme
Precursor: 1-Ethyl-2,3,4-trichlorobenzene.
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).
Solvent: CCl
Figure 2: Wohl-Ziegler radical bromination workflow for synthesizing the target molecule.
Step-by-Step Protocol
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-2,3,4-trichlorobenzene (10 mmol) in dry CCl
(50 mL). -
Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol). Ensure NBS is finely powdered. Add AIBN (0.5 mmol).
-
Reaction: Heat to reflux (77°C) under Nitrogen. Monitor via TLC (Mobile phase: 100% Hexanes). The starting material (R
~0.6) will convert to the bromide (R ~0.5, usually slightly more polar due to polarizability of Br, but very close). -
Completion: Reaction is typically complete in 2-4 hours. The succinimide byproduct will float to the top.
-
Workup: Cool to 0°C to precipitate remaining succinimide. Filter. Evaporate solvent in vacuo.
-
Purification: If necessary, purify via rapid silica plug filtration using Hexanes. Warning: Benzylic bromides degrade on silica if left too long.
Quality Control (Self-Validating)
-
Beilstein Test: Positive (Green flame) - confirms Halogens (low specificity).
-
Silver Nitrate Test (AgNO
): Dissolve a small aliquot in ethanol and add aqueous AgNO . A pale yellow precipitate (AgBr) forming immediately at room temperature confirms reactive benzylic bromide. Aryl chlorides will not react under these conditions.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for empirical shift rules).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).
-
PubChem. (2024). Compound Summary: 1-(1-bromoethyl)-2,3,4-trichlorobenzene.[1][2][3]
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational review on Wohl-Ziegler specificity).
